molecular formula C7H9NOS B1611640 1-(Thiazol-2-yl)cyclobutanol CAS No. 362718-83-0

1-(Thiazol-2-yl)cyclobutanol

Cat. No.: B1611640
CAS No.: 362718-83-0
M. Wt: 155.22 g/mol
InChI Key: DZVAUUDEBFFNFY-UHFFFAOYSA-N
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Description

1-(Thiazol-2-yl)cyclobutanol is a compound that features a thiazole ring attached to a cyclobutanol moiety. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry . The cyclobutanol group adds a unique structural aspect, potentially influencing the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-2-yl)cyclobutanol typically involves the formation of the thiazole ring followed by its attachment to the cyclobutanol moiety. One common method includes the reaction of 2-bromo-1-(thiazol-2-yl)ethanone with cyclobutanol under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiazol-2-yl)cyclobutanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-(Thiazol-2-yl)cyclobutanol is unique due to the combination of the thiazole ring and cyclobutanol moiety, which may confer distinct chemical and biological properties. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-7(2-1-3-7)6-8-4-5-10-6/h4-5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVAUUDEBFFNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514526
Record name 1-(1,3-Thiazol-2-yl)cyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362718-83-0
Record name 1-(1,3-Thiazol-2-yl)cyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-thiazol-2-yl)cyclobutan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of n-BuLi (36 mL of a 2.5M solution in hexane, 90 mmol) in anhydrous ether (100 mL) at −78° C. was slowly added a solution of thiazole (6.35 g, 74.6 mmol) in anhydrous ether (60 mL). The resulting mixture was stirred for 1 h and then cyclobutanone (10.4 g, 148 mmol) in ether (20 mL) was added over 5 min. The mixture was stirred for 2 h at −78° C. and then sat. aq. NH4Cl was added and the phases were separated. The aqueous phase was extracted with ethyl acetate (3×) and the combined organics were washed with water, brine, dried (MgSO4) and concentrated. Flash chromatography of the residue (silica gel; hexane/ethyl acetate 4:1 to 7:3) provided 2-[(1-Hydroxy)cyclobutyl]thiazole (5 g).
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solution
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6.35 g
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100 mL
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60 mL
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10.4 g
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20 mL
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Synthesis routes and methods II

Procedure details

To a cold (−78° C.) solution of thiazole (6.59 ml, 93 mmol) in tetrahydrofuran (238 mL) was added n-butyllithium (58.0 mL, 93 mmol) dropwise. The reaction was stirred for 15 minutes, and cyclobutanone (5.0 g, 71.3 mmol) was added via syringe. The reaction was stirred for 10 minutes and was then quenched by the addition of saturated aqueous bicarbonate solution. The cold bath was removed, and the reaction was warmed to room temperature. Ethyl acetate was added, and the layers were separated. The aqueous layer was extracted with additional ethyl acetate (2×). The combined organics were dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give the title compound, which was used in the subsequent step without further purification. MS ESI(+) m/z 156 [M+H]+.
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6.59 mL
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58 mL
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238 mL
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5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Thiazol-2-yl)cyclobutanol
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1-(Thiazol-2-yl)cyclobutanol
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1-(Thiazol-2-yl)cyclobutanol
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1-(Thiazol-2-yl)cyclobutanol
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1-(Thiazol-2-yl)cyclobutanol
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1-(Thiazol-2-yl)cyclobutanol

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